N-[4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide
Overview
Description
N-[4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H17Cl2N3O2S2 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.0139245 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been focused on the synthesis and structural characterization of sulfonamide derivatives, including those similar to the given compound. Studies have shown methods for creating sulfonamides with antibacterial properties and the structural analysis of these compounds using techniques like IR spectral data, X-ray diffraction, and elemental analysis (N. Patel, J. N. Patel, J. D. Lilakar, 2010), (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Antibacterial Activity
Several studies have synthesized novel sulfonamide derivatives to screen them for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains, demonstrating significant potential in developing new antibacterial agents (J. Sławiński, B. Żołnowska, Danuta Pirska, A. Kędzia, E. Kwapisz, 2013).
Anticancer Research
Research into sulfonamide derivatives has also explored their potential anticancer effects. Studies have identified certain sulfonamides capable of inducing apoptosis and autophagy pathways in cancer cells, along with their inhibitory effects on carbonic anhydrase isoenzymes associated with tumor growth (H. Gul, C. Yamali, Merve Bulbuller, P. B. Kırmızıbayrak, M. Gul, A. Angeli, Silvia Bua, C. Supuran, 2018).
Enzyme Inhibition
Sulfonamide compounds have been investigated for their role in enzyme inhibition, including carbonic anhydrase inhibitors, which are crucial for various physiological functions. This research contributes to the development of drugs targeting specific enzymes involved in disease processes (H. Gul, C. Yamali, Merve Bulbuller, P. B. Kırmızıbayrak, M. Gul, A. Angeli, Silvia Bua, C. Supuran, 2018).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S2/c1-13-2-9-17(10-3-13)29(26,27)25-15-6-4-14(5-7-15)23-20(28)24-16-8-11-18(21)19(22)12-16/h2-12,25H,1H3,(H2,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRLBTXADQFTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.